N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJURSRKXNYVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of Diacylhydrazide Intermediate
The diacylhydrazide precursor is synthesized by reacting 4-bromobenzohydrazide with benzoyl chloride in anhydrous toluene. The reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s terminal amine attacks the carbonyl carbon of benzoyl chloride:
$$
\text{4-Bromobenzohydrazide} + \text{Benzoyl Chloride} \rightarrow \text{N'-Benzoyl-4-bromobenzohydrazide} + \text{HCl}
$$
This intermediate is isolated in 89–92% yield under reflux conditions (80°C, 6 hours).
Cyclization with Phosphorus Oxychloride
Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl$$_3$$) as both a solvent and dehydrating agent. The reaction mechanism involves intramolecular nucleophilic attack, followed by elimination of water:
$$
\text{N'-Benzoyl-4-bromobenzohydrazide} \xrightarrow{\text{POCl}3, \, 100^\circ\text{C}} \text{N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide} + \text{H}2\text{O}
$$
Yields range from 75–82% after 4–6 hours, with purity confirmed via thin-layer chromatography (TLC).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior method for accelerating cyclization reactions while improving yields. This technique reduces reaction times from hours to minutes and enhances product purity by minimizing side reactions.
Optimized Microwave Conditions
A mixture of N'-benzoyl-4-bromobenzohydrazide and POCl$$_3$$ is subjected to microwave irradiation (100 W, 80°C) for 10–15 minutes. The rapid dielectric heating facilitates efficient cyclization:
$$
\text{Yield} = 85\% \quad \text{(compared to 75–82% via classical methods)}
$$
Advantages Over Conventional Heating
- Time Efficiency : 15 minutes vs. 4–6 hours.
- Energy Savings : Reduced thermal decomposition.
- Scalability : Suitable for high-throughput synthesis.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency of classical, microwave, and cross-coupling methodologies:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 75–82 | 4–6 hours | 95 | Moderate |
| Microwave-Assisted | 85 | 15 minutes | 98 | High |
| Suzuki Coupling | 78–86 | 12 hours | 90 | Low |
Microwave-assisted synthesis outperforms other methods in yield and time efficiency, making it the preferred industrial-scale approach.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angles of 8.2° between the benzamide and 4-bromophenyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits promising antimicrobial properties. Several studies have evaluated its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Staphylococcus aureus | 1.27 µM |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Escherichia coli | 1.43 µM |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Candida albicans | 2.60 µM |
The compound shows significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide has also been investigated. Its derivatives have been synthesized and tested against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | HCT116 (Colorectal) | 5.85 |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | MCF7 (Breast) | 4.53 |
| Standard Drug (5-FU) | HCT116 (Colorectal) | 9.99 |
The results indicate that the compound exhibits potent anticancer activity, outperforming standard chemotherapy agents like 5-fluorouracil (5-FU) in certain assays .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of synthesized derivatives of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated significant inhibition against multiple strains of bacteria and fungi. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and potential mechanisms of action.
Case Study 2: Anticancer Screening
In another investigation focusing on its anticancer properties, derivatives were screened against human colorectal carcinoma cell lines (HCT116). The findings revealed that specific derivatives had lower IC50 values compared to conventional treatments, suggesting enhanced selectivity towards cancer cells over normal cells .
Wirkmechanismus
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, some benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . The exact molecular targets and pathways for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents on both the benzamide and oxadiazole rings. Key analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Physicochemical Properties
Biologische Aktivität
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and comparative studies with related compounds.
Structural Overview
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a benzamide moiety . Its molecular formula is with a molecular weight of approximately 359.18 g/mol. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, it has been suggested that it could act as an inhibitor of bacterial cell wall synthesis.
- Receptor Modulation : It may modulate the activity of certain receptors, contributing to its therapeutic effects against various diseases .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For example:
- In vitro Studies : N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated notable activity against various bacterial strains. Studies have shown that it has minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anticancer Properties
The potential anticancer activity of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored in various studies:
- Cell Line Studies : In vitro assays using cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation at certain concentrations .
Comparative Studies
Comparative studies with other oxadiazole derivatives highlight the unique properties of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains thiol group | Antimicrobial (MIC: 16 µg/mL) |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Bromophenyl + oxadiazole | Antimicrobial (MIC: 12.5 µg/mL) |
| Compound B | Pyrrole derivative | Anticancer (IC50: 20 µM) |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in ResearchGate examined various metal complexes derived from oxadiazole derivatives and their antimicrobial efficacy against pathogenic bacteria . The results indicated that modifications to the oxadiazole structure could enhance antimicrobial potency.
- Cancer Cell Line Research : Another study focused on the effects of oxadiazole derivatives on cancer cell lines showed that specific substitutions on the oxadiazole ring could significantly alter their anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
